Pitcoin1
Overview
Description
Preparation Methods
The synthesis of Pitcoin1 involves multiple steps, starting with the preparation of the core structure, 4-Oxo-3-phenethyl-3,4-dihydropteridin-2-yl . This intermediate is then reacted with thio-N-(thiazol-2-yl)acetamide under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and are carried out at controlled temperatures . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Pitcoin1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pitcoin1 has a wide range of scientific research applications:
Mechanism of Action
Pitcoin1 exerts its effects by inhibiting the catalytic activity of PI3KC2α . This inhibition prevents the synthesis of phosphatidylinositol 3-phosphates, which are crucial for various cellular processes . The molecular targets of this compound include the ATP-binding site of PI3KC2α, where it binds and blocks the enzyme’s activity . This action impairs endocytic membrane dynamics and membrane remodeling during platelet-dependent thrombus formation .
Comparison with Similar Compounds
Pitcoin1 is unique due to its high selectivity and potency towards PI3KC2α . Similar compounds include other inhibitors of PI3K enzymes, such as:
Wortmannin: A non-specific PI3K inhibitor with broader activity.
LY294002: Another non-specific PI3K inhibitor with less selectivity compared to this compound.
PI-103: A dual inhibitor of PI3K and mTOR, with different selectivity profiles.
This compound stands out due to its specific inhibition of PI3KC2α, making it a valuable tool for targeted research and potential therapeutic applications .
Biological Activity
Overview
Pitcoin1 is a small molecule that acts as a selective inhibitor of phosphoinositide 3-kinase C2α (PI3KC2α), a key enzyme involved in various cellular processes, including endocytosis, cell signaling, and membrane dynamics. Research indicates that this compound holds potential therapeutic applications in treating conditions such as thrombosis, diabetes, and cancer due to its ability to modulate critical pathways within cells.
This compound specifically inhibits the catalytic activity of PI3KC2α, which is crucial for the synthesis of phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). The inhibition of PI3KC2α leads to impaired endocytic membrane dynamics, affecting processes such as nutrient signaling and lysosomal function. This selective inhibition is attributed to this compound's unique interaction with the ATP binding site of the enzyme, distinguishing it from other less selective inhibitors like Wortmannin and LY294002 .
The synthesis of this compound involves multiple reaction steps, including oxidation, reduction, and substitution reactions. These reactions can modify its functional groups, potentially altering its biological activity. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Comparative Analysis with Other Compounds
Compound | Selectivity | Mechanism of Action | Therapeutic Applications |
---|---|---|---|
This compound | High | Inhibits PI3KC2α | Thrombosis, diabetes, cancer |
Wortmannin | Low | Non-specific PI3K inhibitor | Broad applications but less targeted |
LY294002 | Low | Non-specific PI3K inhibitor | Similar to Wortmannin |
PI-103 | Moderate | Dual inhibitor of PI3K and mTOR | Cancer treatments |
Study 1: Impact on Endocytosis
A study demonstrated that treatment with this compound significantly impaired the synthesis of PI(3,4)P2 in HeLa cells. The cells were treated for 20 hours with varying concentrations of this compound, revealing a dose-dependent reduction in endocytic activity without cytotoxic effects. This highlights the compound's potential as a non-toxic therapeutic agent .
Study 2: Structural Insights
Research utilizing X-ray crystallography has elucidated the structural basis for the selectivity of this compound towards PI3KC2α. The findings indicate that this compound binds to a specific helical bundle domain unique to PI3KC2α, which is not present in other class II PI3Ks. This specificity underpins its efficacy as an inhibitor and provides a framework for developing additional selective inhibitors .
Study 3: Biomedical Applications
Recent investigations have expanded on the biomedical applications of this compound beyond thrombosis to include potential roles in managing diabetes and cancer. The compound's ability to modulate critical signaling pathways suggests it could be instrumental in therapeutic strategies targeting these diseases .
Properties
IUPAC Name |
2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S2/c26-14(23-18-22-9-11-28-18)12-29-19-24-16-15(20-7-8-21-16)17(27)25(19)10-6-13-4-2-1-3-5-13/h1-5,7-9,11H,6,10,12H2,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHMCIKPOJARRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.